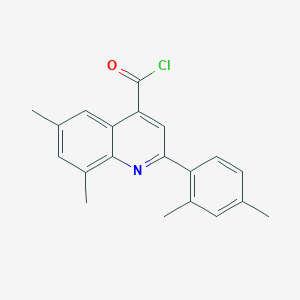

2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-11-5-6-15(13(3)7-11)18-10-17(20(21)23)16-9-12(2)8-14(4)19(16)22-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFLVFBLSDLLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172233 | |

| Record name | 2-(2,4-Dimethylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-93-2 | |

| Record name | 2-(2,4-Dimethylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₂₀H₁₈ClNO

- Molecular Weight : 364.62 g/mol

- CAS Number : 1160254-93-2

- Structure : The compound features a quinoline backbone substituted with dimethylphenyl and carbonyl chloride groups.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Several studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.5 | |

| Lung Cancer | A549 | 12.3 | |

| Prostate Cancer | PC3 | 10.5 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, particularly in pathways related to cancer metabolism.

- DNA Intercalation : The planar structure of quinolines allows them to intercalate into DNA, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis.

Case Studies

Research has highlighted specific case studies demonstrating the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound over 48 hours .

- Antibacterial Efficacy Against MRSA : Another study focused on the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a promising MIC value, suggesting its potential as a treatment option for resistant bacterial infections .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, have been studied for their antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .

Antimalarial Properties

The compound is part of a broader class of quinoline derivatives known for their antimalarial effects. Studies have shown that certain structural modifications can lead to increased efficacy against malaria parasites .

Inhibition of Melanogenesis

Research has demonstrated that quinoline derivatives can inhibit melanogenesis, making them potential candidates for treating skin disorders related to pigmentation .

Building Block in Organic Synthesis

Due to its electrophilic carbonyl chloride group, this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic acyl substitution and coupling reactions to form more complex structures .

Potential in Drug Development

The compound's ability to act as a precursor in the synthesis of biologically active molecules makes it valuable in drug development. Its derivatives are being explored for their potential therapeutic effects against various diseases .

Photophysical Properties

The compound has been investigated for its photophysical properties, which are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic structure of quinoline derivatives contributes to their luminescent properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Milner et al. (2010) | Antimalarial Activity | Demonstrated enhanced activity of modified quinolines against malaria parasites. |

| Li et al. (2008) | Inhibition of Melanogenesis | Identified structural features that inhibit melanin production effectively. |

| Muthumani et al. (2010) | Antibacterial Activity | Showed increased antibacterial efficacy with specific quinoline derivatives against Gram-positive bacteria. |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds are structurally similar, differing primarily in substituent positions or functional groups:

*Molecular weights estimated based on analogs.

Reactivity and Functional Group Influence

- Acyl Chloride Reactivity: All compounds share the reactive carbonyl chloride group, enabling nucleophilic substitution (e.g., with amines or alcohols). Steric Hindrance: The 2,4-dimethylphenyl group introduces greater steric hindrance than the 2,5-dimethylphenyl or simple phenyl analogs, which may reduce reaction yields in bulky nucleophile systems .

- Synthetic Applications: The target compound and its analogs are precursors for amides (e.g., reacting with carbamide to form quinoloylcarbamide derivatives) . The 4-methoxyphenyl analog may exhibit enhanced solubility in polar solvents due to the methoxy group, whereas methyl-substituted derivatives are more lipophilic .

Physical Properties and Stability

- Melting Points: Data for the target compound is unavailable, but structurally related quinoline derivatives (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) exhibit melting points around 223–225°C . Methyl and methoxy substituents likely elevate melting points compared to non-substituted analogs.

- Stability : Acyl chlorides are moisture-sensitive. The 2,4-dimethylphenyl group may enhance stability by sterically protecting the carbonyl chloride from hydrolysis compared to less hindered analogs .

Research Findings and Data Gaps

- Key Studies: demonstrates the reactivity of 2-phenylquinoline-4-carboxyl chloride with carbamide, forming derivatives with defined melting points (e.g., 232°C for quinoloylcarbamide). Similar reactions with the target compound are plausible but require empirical validation . highlights thionyl chloride as a reagent for synthesizing acyl chlorides, a method likely applicable to the target compound .

- Comparative reaction kinetics with analogs remain unstudied.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the substituted quinoline core with methyl substitutions at positions 6 and 8.

- Introduction of the 2,4-dimethylphenyl group at the 2-position of the quinoline.

- Conversion of the quinoline-4-carboxylic acid or ester to the corresponding acid chloride (carbonyl chloride) at position 4.

Synthesis of the Quinoline Core

The quinoline scaffold with methyl substitutions at positions 6 and 8 can be synthesized via modified Skraup or Friedländer reactions. These are classical methods for quinoline synthesis involving cyclization of anilines with carbonyl compounds.

- Modified Skraup Reaction: Involves the reaction of substituted anilines with ketones (e.g., acetone) in the presence of iodine or bromine catalysts at elevated temperatures (~145°C) for 2-3 days.

- Catalysts and Conditions: Ceric ammonium nitrate and zinc triflate have been reported as efficient catalysts under solvent-free conditions, improving yield and reducing reaction times.

- Control of Reaction Temperature: The reaction is exothermic; temperature control below 50°C is essential to avoid side reactions and polymerization.

Conversion to Carbonyl Chloride

The transformation of the quinoline-4-carboxylic acid to the corresponding acid chloride is a critical step to obtain the carbonyl chloride functionality.

- Reagents: Thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5) are commonly used chlorinating agents.

- Conditions: The reaction is usually performed under reflux in an inert solvent such as dichloromethane or chloroform.

- Purification: The acid chloride is typically purified by distillation under reduced pressure or recrystallization under anhydrous conditions to prevent hydrolysis.

Detailed Research Findings and Data

Reaction Conditions Summary

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Quinoline core synthesis | Substituted aniline, ketone | Iodine/bromine catalyst, 145°C, 2-3 days | Exothermic, temperature control needed |

| Catalyzed synthesis | Ceric ammonium nitrate, zinc triflate | Solvent-free, milder conditions | Improved yield, shorter reaction times |

| 2,4-Dimethylphenyl substitution | Substituted aniline or cross-coupling reagents | Varies, may require Pd catalysts | Specific methods less reported |

| Acid to acid chloride | Thionyl chloride, oxalyl chloride, PCl5 | Reflux in inert solvent | Anhydrous conditions essential |

Mechanistic Insights

- The cyclization to form the quinoline ring proceeds via electrophilic aromatic substitution facilitated by the catalyst.

- The methyl substitutions at positions 6 and 8 are introduced via the choice of starting aniline derivatives or ketones.

- The acid chloride formation involves nucleophilic substitution of the hydroxyl group in the carboxylic acid by chloride from the chlorinating reagent, releasing SO2 and HCl gases when using SOCl2.

Industrial and Research Applications

- The compound’s quinoline core and carbonyl chloride functionality make it a valuable intermediate for further derivatization in pharmaceutical synthesis.

- Related dihydroquinoline derivatives have been studied extensively for biological activities including antibacterial, anti-inflammatory, and antioxidant properties.

- The synthetic methods emphasize green chemistry approaches with solvent-free and catalytic improvements to reduce environmental impact.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the quinoline core, followed by Friedel-Crafts acylation to introduce the carbonyl chloride group. Evidence from analogous quinoline derivatives suggests using PdCl₂(PPh₃)₂ as a catalyst with PCy₃ as a ligand in DMF/2M K₂CO₃ to enhance regioselectivity . Post-synthetic purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization in ethanol can improve purity and yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a combination of ¹H/¹³C NMR spectroscopy to confirm substitution patterns on the quinoline and phenyl groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass, as demonstrated in studies of structurally similar methylquinoline-carboxylate derivatives . Differential scanning calorimetry (DSC) can assess thermal stability (e.g., melting points between 62–256°C observed in related chloro-quinoline compounds ).

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodology : Follow general safety protocols for acyl chlorides: use fume hoods to avoid inhalation, wear nitrile gloves, and avoid contact with moisture to prevent hydrolysis. While direct safety data for this compound are unavailable, analogous quinoline derivatives recommend storing the compound in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the electron density of the carbonyl chloride group and steric effects from the dimethylphenyl substituents. Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols) to validate computational predictions. Studies on 4-chloroquinoline derivatives highlight the role of steric hindrance in modulating reactivity .

Q. How do structural modifications (e.g., substituent position) impact the compound’s spectroscopic properties?

- Methodology : Conduct comparative NMR studies with derivatives like 4-chloro-2-phenylquinoline or 4-amino-2-(4-chlorophenyl)quinoline . For instance, upfield/downfield shifts in aromatic proton signals can indicate electronic effects from methyl groups. Correlate findings with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in substitution patterns.

Q. What experimental approaches resolve contradictions in reported synthetic yields for similar quinoline-carbonyl chlorides?

- Methodology : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via design-of-experiments (DoE) software. For example, conflicting yields in Pd-catalyzed reactions may arise from trace moisture or oxygen; use Schlenk-line techniques to mitigate this . Publish reproducibility data with detailed procedural notes to address literature discrepancies.

Data Contradiction Analysis

Q. Why do melting points of analogous quinoline-carbonyl chlorides vary significantly across studies (e.g., 62–256°C)?

- Analysis : Variations may stem from differences in crystallinity, polymorphic forms, or residual solvents. For example, 4-chloro-2-phenylquinoline has a reported mp of 62–64°C , while 4-amino derivatives melt at 252–256°C . Use thermogravimetric analysis (TGA) to detect solvent retention and DSC to identify polymorph transitions.

Research Design Considerations

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodology : Prepare buffer solutions (pH 1–13) and monitor degradation via HPLC-UV at timed intervals. Accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) can predict shelf life. For hydrolytically sensitive acyl chlorides, anhydrous solvents (e.g., THF, DCM) are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.